Cas no 2228952-56-3 (methyl 4-(4-bromophenyl)-2-hydroxybutanoate)

Methyl 4-(4-bromophenyl)-2-hydroxybutanoate is a brominated aromatic ester with a hydroxyl functional group, offering versatility in synthetic organic chemistry. Its structure, featuring both a reactive bromophenyl moiety and a hydroxyl group, makes it a valuable intermediate for pharmaceutical and fine chemical synthesis. The ester group enhances solubility in organic solvents, facilitating further derivatization, while the bromine substituent enables cross-coupling reactions such as Suzuki or Heck reactions. The hydroxyl group provides an additional site for functionalization, including oxidation or substitution. This compound is particularly useful in the preparation of bioactive molecules, where controlled modifications are required. Its stability under standard conditions ensures reliable handling and storage.
methyl 4-(4-bromophenyl)-2-hydroxybutanoate structure
2228952-56-3 structure
Product Name:methyl 4-(4-bromophenyl)-2-hydroxybutanoate
CAS No:2228952-56-3
MF:C11H13BrO3
MW:273.123122930527
CID:6077828
PubChem ID:144061602
Update Time:2025-05-21

methyl 4-(4-bromophenyl)-2-hydroxybutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(4-bromophenyl)-2-hydroxybutanoate
    • Benzenebutanoic acid, 4-bromo-α-hydroxy-, methyl ester
    • EN300-1934872
    • 2228952-56-3
    • Inchi: 1S/C11H13BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-3,5-6,10,13H,4,7H2,1H3
    • InChI Key: UVYPKMHRMCVCSI-UHFFFAOYSA-N
    • SMILES: C1(CCC(O)C(OC)=O)=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 272.00481g/mol
  • Monoisotopic Mass: 272.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.442±0.06 g/cm3(Predicted)
  • Boiling Point: 367.9±32.0 °C(Predicted)
  • pka: 12.87±0.20(Predicted)

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Additional information on methyl 4-(4-bromophenyl)-2-hydroxybutanoate

Professional Introduction of Methyl 4-(4-Bromophenyl)-2-Hydroxybutanoate (CAS No. 2228952-56-3)

Methyl 4-(4-bromophenyl)-2-hydroxybutanoate, identified by the CAS registry number 2228952-56-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl ester group and a 4-bromophenyl substituent attached to a hydroxybutanoate backbone. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and biochemical research.

Recent advancements in chemical synthesis have enabled the efficient production of methyl 4-(4-bromophenyl)-2-hydroxybutanoate, leveraging modern catalytic techniques and green chemistry principles. Researchers have demonstrated that this compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with bioactive properties. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them potential candidates for therapeutic development.

The structural integrity of methyl 4-(4-bromophenyl)-2-hydroxybutanoate is crucial for its functionality. The methyl ester group enhances the molecule's solubility in organic solvents, facilitating its use in various chemical reactions. Meanwhile, the 4-bromophenyl group introduces electronic and steric effects that can modulate the reactivity of the compound in different chemical environments. These properties make it an ideal substrate for exploring novel synthetic pathways and catalytic mechanisms.

In terms of pharmacological applications, methyl 4-(4-bromophenyl)-2-hydroxybutanoate has been investigated for its potential role in drug delivery systems. Its ability to form stable complexes with other molecules has been exploited in the development of targeted drug delivery vehicles. Additionally, studies have highlighted its compatibility with biological systems, suggesting its suitability for use in biotechnological applications.

The synthesis of methyl 4-(4-bromophenyl)-2-hydroxybutanoate involves a series of well-defined steps that ensure high purity and yield. Researchers have optimized reaction conditions to minimize side reactions and maximize product formation. For example, the use of palladium-catalyzed coupling reactions has proven to be highly effective in constructing the carbon-aryl bond within the molecule.

From a sustainability perspective, the production of methyl 4-(4-bromophenyl)-2-hydroxybutanoate aligns with current trends toward eco-friendly chemical processes. By employing renewable feedstocks and energy-efficient reaction conditions, chemists can reduce the environmental footprint associated with its synthesis. This approach not only supports green chemistry principles but also enhances the overall cost-effectiveness of the production process.

In conclusion, methyl 4-(4-bromophenyl)-2-hydroxybutanoate (CAS No. 2228952-56-3

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